2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine
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Overview
Description
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine is a heterocyclic compound that features a pyridine ring substituted with a hydrazinyl group and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient synthesis of the 1,2,4-oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced heterocyclic structures.
Substitution: Substituted hydrazinyl derivatives.
Scientific Research Applications
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds with active sites, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also feature the 1,2,4-oxadiazole ring but differ in the substituents attached to the ring.
1,2,4-Oxadiazole Derivatives: A broad class of compounds with various substituents on the oxadiazole ring.
Uniqueness
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine is unique due to the presence of both the cyclopropyl group and the hydrazinyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making this compound a valuable tool in scientific research.
Properties
IUPAC Name |
[6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-14-8-3-1-2-7(12-8)10-13-9(15-16-10)6-4-5-6/h1-3,6H,4-5,11H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZHJNOOQFEMFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=NC(=CC=C3)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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